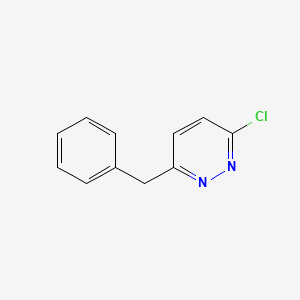

3-Benzyl-6-chloropyridazine

Description

Contextual Significance of Pyridazine (B1198779) Heterocycles in Organic Synthesis and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including vitamins, hormones, and pharmaceuticals. researchgate.netnih.govnih.gov Among these, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a position of considerable interest for researchers. rjptonline.orgclockss.org The unique physicochemical properties of the pyridazine core, such as its high dipole moment, weak basicity, and capacity for hydrogen bonding, make it an attractive scaffold in drug design. nih.gov

Pyridazine and its derivatives are recognized for a wide spectrum of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory properties. rjptonline.orgresearchgate.net Consequently, they serve as crucial building blocks in medicinal chemistry for the development of new therapeutic agents. rjptonline.orgresearchgate.net In organic synthesis, the pyridazine nucleus is a versatile intermediate. rjptonline.org The electron-deficient nature of the ring system facilitates various chemical transformations, particularly nucleophilic substitution reactions, allowing for straightforward functionalization and the construction of more complex molecular architectures. researchgate.netthieme-connect.de This adaptability has made substituted pyridazines valuable precursors in the synthesis of agrochemicals, dyes, and materials for opto-electronics. researchgate.netresearchgate.net

Positional Isomerism and Regiochemical Considerations in Halogenated Pyridazine Scaffolds

The pyridazine ring is a 1,2-diazine system. thieme-connect.de Its positional isomers, pyrimidine (B1678525) (1,3-diazine) and pyrazine (B50134) (1,4-diazine), exhibit different electronic properties and stability. Theoretical studies have shown that pyridazine is less stable than its 1,3-isomer, pyrimidine, a factor attributed to the nature of the orbital interactions in the ring formation. acs.org The presence of two adjacent nitrogen atoms in pyridazine results in a unique electronic distribution, making all carbon positions susceptible to nucleophilic attack, which is different from pyridine (B92270) or pyrimidine. thieme-connect.de

In halogenated pyridazine scaffolds, such as dichloropyridazines, the position of the halogen atoms significantly influences the regioselectivity of substitution reactions. For a molecule like 3,6-dichloropyridazine (B152260), the two chlorine atoms are in chemically distinct environments. The C3 (and C6) position is electron-deficient, which activates it for nucleophilic substitution. nih.gov Density functional theory (DFT) calculations have indicated a lower activation energy for nucleophilic substitution at the C3 position compared to other positions. This inherent electronic bias allows for selective monosubstitution reactions. For instance, the reaction of 3,6-dichloropyridazine with organozinc reagents in the presence of a palladium catalyst can selectively yield 3-substituted-6-chloropyridazines. uantwerpen.be This regiochemical control is a critical tool for synthetic chemists, enabling the stepwise and selective functionalization of the pyridazine core to build specific target molecules. uni-muenchen.de

Research Trajectories and Academic Focus on 3-Benzyl-6-chloropyridazine within Nitrogen-Containing Heterocycles

Within the extensive family of substituted pyridazines, this compound (C₁₁H₉ClN₂) is a specific compound that exemplifies the synthetic utility of halogenated pyridazine scaffolds. bldpharm.com While broad-based research focusing exclusively on the biological applications of this particular molecule is not extensively documented, its significance is primarily found in its role as a synthetic intermediate.

Academic focus on this compound is centered on its synthesis and subsequent use in cross-coupling reactions. Research has demonstrated that this compound can be synthesized selectively from 3,6-dichloropyridazine. A key research finding is its preparation via a Negishi cross-coupling reaction, where benzylzinc bromide reacts with 3,6-dichloropyridazine in the presence of a palladium catalyst. uantwerpen.be This reaction proceeds with high regioselectivity, yielding the monosubstituted product in good yield. uantwerpen.be

The structure of this compound, featuring a reactive chlorine atom at the C6 position, makes it a valuable precursor for creating more elaborate molecules. The chlorine can be displaced by various nucleophiles or participate in further transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This positions the compound as a key building block for accessing a library of 6-substituted-3-benzylpyridazines, which can then be evaluated for potential pharmacological activities, drawing upon the known biological potential of the broader pyridazine class. acs.org

Table 1: Physical and Chemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 60906-59-4 | bldpharm.com |

| Molecular Formula | C₁₁H₉ClN₂ | bldpharm.com |

| Molecular Weight | 204.66 g/mol | bldpharm.com |

| MDL Number | MFCD00140701 | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Table 2: Synthesis of this compound via Negishi Coupling This interactive table outlines the reaction conditions for the synthesis of this compound.

| Parameter | Details | Source |

|---|---|---|

| Reactants | 3,6-Dichloropyridazine, Benzylzinc Bromide | uantwerpen.be |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | uantwerpen.be |

| Yield | Moderate to good | uantwerpen.be |

| Selectivity | Selective monosubstitution at the 6-position | uantwerpen.be |

| Significance | Demonstrates regioselective functionalization of the pyridazine core | uantwerpen.be |

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-chloropyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTLFJNMPWCXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyl 6 Chloropyridazine and Key Intermediates

Elucidation of Pyridazine (B1198779) Ring Functionalization Pathways

The functionalization of the pyridazine ring is predominantly achieved through the manipulation of halogenated precursors. The inherent electronic properties of the diazine system, combined with the activating effects of halogen substituents, provide a versatile platform for constructing a diverse array of derivatives.

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the synthesis of substituted pyridazines. libretexts.org This pathway is particularly effective for aryl halides activated by strong electron-withdrawing groups, a role fulfilled by the nitrogen atoms within the pyridazine ring itself. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The selective mono-substitution of a single chlorine atom in 3,6-dichloropyridazine (B152260) is a well-established method for producing key synthetic intermediates. jofamericanscience.org By carefully controlling the reaction conditions and stoichiometry, one halogen can be displaced in favor of a variety of nucleophiles, leaving the second halogen available for subsequent transformations. jofamericanscience.org

The reaction of 3,6-dichloropyridazine with primary amines and other nitrogen nucleophiles serves as a direct route to 3-amino-6-chloropyridazine (B20888) derivatives, which are valuable precursors in multi-step syntheses. jofamericanscience.orgresearchgate.net For instance, the reaction with ammonium (B1175870) hydroxide (B78521) yields 3-amino-6-chloropyridazine, a foundational building block for more complex molecules. jofamericanscience.orggoogle.com Similarly, substituted primary amines, such as 2-chlorobenzylamine, can be employed to introduce specific side chains. jofamericanscience.org The reaction is not limited to simple amines; other nitrogen nucleophiles like acid hydrazides and thiosemicarbazide (B42300) also react readily to displace a single chlorine atom. jofamericanscience.orgsemanticscholar.org

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |

| Ammonia (B1221849) | Ammonium Hydroxide | Acetonitrile (B52724), 120 °C, 7 h | 3-Amino-6-chloropyridazine | 93.8 | google.com |

| Ammonia | Ammonium Hydroxide | Methylene (B1212753) Dichloride, 30 °C, 26 h | 3-Amino-6-chloropyridazine | 81.4 | google.com |

| 2-Chlorobenzylamine | 2-Chlorobenzylamine | Pyridine (B92270), reflux, 7 h | 3-(2-Chlorobenzylamino)-6-chloropyridazine | - | jofamericanscience.org |

| Thiosemicarbazide | Thiosemicarbazide HCl | Absolute Ethanol, reflux, 7 h | N-(6-Chloropyridazin-3-yl)hydrazine-1-carbothioamide | - | jofamericanscience.org |

In the starting material, 3,6-dichloropyridazine, the C3 and C6 positions are chemically equivalent due to the molecule's symmetry. Therefore, the initial nucleophilic attack can occur at either position with equal probability. The reaction proceeds through the addition of the nucleophile to the carbon atom bearing a chlorine, forming a tetrahedral intermediate. libretexts.org This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyridazine ring. Subsequent elimination of the chloride ion restores the aromaticity and yields the mono-substituted product. libretexts.org

Once the first substitution has occurred, for example, with an amine to form a 3-amino-6-chloropyridazine derivative, the electronic nature of the ring is altered. The amino group is electron-donating, which deactivates the ring towards further nucleophilic attack. This deactivation makes the selective isolation of the mono-substituted product feasible under controlled conditions. While the regioselectivity of the first substitution on 3,6-dichloropyridazine is not a factor, studies on asymmetrically substituted diazines, such as pyrazines, have shown that the position of nucleophilic attack is directed by the electronic nature of the existing substituents. researchgate.net An electron-donating group tends to direct the attack away from its position, while an electron-withdrawing group directs it towards the ortho and para positions, a principle that also applies to the pyridazine system. researchgate.net

The outcome of the nucleophilic aromatic substitution on 3,6-dichloropyridazine is highly dependent on reaction parameters such as solvent, temperature, and reaction time. A comprehensive analysis of these factors is crucial for optimizing reaction efficiency and yield. For the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and ammonia water, a variety of conditions have been explored. google.com

Generally, polar aprotic solvents such as DMF and acetonitrile are effective for this transformation, often leading to high yields at elevated temperatures. google.comnih.gov For instance, using acetonitrile at 120 °C or DMF at 180 °C can drive the reaction to completion in approximately 7 hours with yields exceeding 93%. google.com In contrast, reactions in less polar solvents like methylene dichloride require significantly longer reaction times (e.g., 26 hours) even to achieve a lower, albeit still good, yield at a mild temperature of 30 °C. google.com This demonstrates a clear trade-off between reaction intensity and duration.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylene Dichloride | 30 | 26 | 81.4 | google.com |

| Acetonitrile | 120 | 7 | 93.8 | google.com |

| DMF | 180 | 7 | 93.7 | google.com |

| Water | 100 | 10 | 85.3 | google.com |

| Ethanol | 80 | 12 | 88.6 | google.com |

The mono-substituted 6-chloropyridazine derivatives are highly versatile intermediates that can undergo further functionalization. The remaining chlorine atom at the C6 position can be targeted in subsequent reactions, allowing for the stepwise construction of complex, unsymmetrically substituted pyridazines.

A notable example of such a sequential route begins with commercially available 3-amino-6-chloropyridazine. researchgate.net This intermediate can be subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to replace the C6 chlorine with various aryl groups, yielding 3-amino-6-arylpyridazines. researchgate.net This demonstrates the utility of the C-Cl bond as a handle for modern cross-coupling chemistry. Following the introduction of the aryl group, the molecule can be further modified, for example, through N-alkylation of the amino group, showcasing a multi-step functionalization strategy that relies on the initial selective mono-substitution product. researchgate.net

Nucleophilic Aromatic Substitution (NAS) Strategies for Pyridazine Core Construction

Sequential Alkylation and Functionalization Routes

N-Benzylation of 3-Amino-6-chloropyridazine Intermediates

A primary route to 3-benzyl-6-chloropyridazine derivatives involves the direct N-benzylation of the key intermediate, 3-amino-6-chloropyridazine. This transformation is typically achieved by reacting 3-amino-6-chloropyridazine with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a strong base. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the amino group, thereby enhancing its nucleophilicity and promoting the subsequent substitution reaction. This method has been shown to produce the desired N-benzyl-6-chloropyridazin-3-amine in high yields.

A representative procedure involves the dropwise addition of benzyl bromide to a cooled (0°C) suspension of 3-amino-6-chloropyridazine and sodium hydride in THF. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. This approach provides a direct and efficient means of introducing the benzyl group onto the pyridazine core.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| 3-Amino-6-chloropyridazine (1.0 eq) | Benzyl bromide (1.1 eq) | NaH (2.0 eq) | THF | 0°C to room temp, 6 h | 82% |

Subsequent N-Methylation for Specific Derivatives

For the synthesis of N-methylated derivatives, a subsequent alkylation step can be performed on the N-benzyl-6-chloropyridazin-3-amine intermediate. This reaction introduces a methyl group to the nitrogen atom, yielding N-benzyl-6-chloro-N-methylpyridazin-3-amine. A common methylating agent for this purpose is methyl iodide. The reaction is carried out in the presence of a strong base, such as potassium tert-butoxide (KOtBu), in a polar aprotic solvent like dimethylformamide (DMF). The elevated temperature facilitates the reaction, leading to the desired N,N-disubstituted product. Careful control of stoichiometry and reaction conditions is crucial to avoid over-alkylation and other side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| N-Benzyl-6-chloropyridazin-3-amine (1.0 eq) | Methyl iodide (1.5 eq) | KOtBu (3.0 eq) | DMF | 60°C, 8 h | 76% |

Reductive Amination Protocols for Pyridazine Synthesis

Reductive amination offers an alternative and widely used method for the formation of C-N bonds. In the context of pyridazine synthesis, this protocol can be envisioned for the direct synthesis of N-benzyl-6-chloropyridazin-3-amine from 3-amino-6-chloropyridazine and benzaldehyde. This one-pot reaction typically involves the initial formation of a Schiff base intermediate through the condensation of the primary amine with the aldehyde. The subsequent in-situ reduction of this imine intermediate yields the desired secondary amine.

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, often with the addition of a catalytic amount of acid to facilitate imine formation. While a specific, detailed protocol for this exact transformation is not extensively documented in readily available literature, the general principles of reductive amination are well-established and provide a viable synthetic strategy. A related method involves the condensation of 6-chloropyridazine-3-carbaldehyde (B1344147) with benzylmethylamine followed by hydrogenation, which has been reported to yield the corresponding product in 68% yield using a Palladium on carbon (Pd/C) catalyst.

Exploration of Alternative Synthetic Routes for Pyridazine Scaffolds

Beyond the functionalization of pre-existing pyridazine rings, several methods exist for the de novo synthesis of the pyridazine scaffold itself, which can then be further modified to yield the target compound.

One such powerful method is the Diaza-Wittig reaction . This reaction allows for the construction of the pyridazine ring from acyclic precursors. A notable strategy begins with 1,3-diketones, which can be converted into α-diazo-β-keto esters. These intermediates then undergo a tandem process involving the formation of a phosphazine intermediate and a subsequent intramolecular Diaza-Wittig reaction to furnish substituted pyridazines. researchgate.net This methodology offers a versatile approach to pyridazine derivatives with various substitution patterns. researchgate.net An organophosphorus-catalyzed version of the Diaza-Wittig reaction has also been developed, providing an efficient route to substituted pyridazines from substrates containing a diazo functionality.

Another classical yet effective approach involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or γ-ketoacids, with hydrazine (B178648) or its derivatives. This condensation-cyclization reaction is a fundamental method for the formation of the pyridazine ring system.

Synthesis and Reactivity of Precursor Molecules

Preparation of 3-Amino-6-chloropyridazine as a Synthetic Building Block

The compound 3-amino-6-chloropyridazine is a pivotal intermediate in the synthesis of a wide array of functionalized pyridazine derivatives, including this compound. Its preparation is a critical first step in many synthetic sequences. The most common and direct method for its synthesis is the selective mono-amination of the readily available 3,6-dichloropyridazine. inforang.com

This nucleophilic aromatic substitution reaction takes advantage of the reactivity of the chlorine atoms on the pyridazine ring. By carefully controlling the reaction conditions, one chlorine atom can be selectively replaced by an amino group.

Optimized Ammonolysis of 3,6-Dichloropyridazine

The ammonolysis of 3,6-dichloropyridazine is the standard method for preparing 3-amino-6-chloropyridazine. This reaction involves treating 3,6-dichloropyridazine with an ammonia source. Various conditions have been developed to optimize the yield and purity of the product.

One effective method involves reacting 3,6-dichloropyridazine with aqueous ammonia in a suitable solvent under elevated temperature and pressure. google.com Solvents such as methanol, ethanol, acetonitrile, or DMF can be used. google.com Reaction temperatures can range from 30 to 180°C, with reaction times varying from 5 to 26 hours. google.com These conditions have been reported to produce 3-amino-6-chloropyridazine in high yields, often exceeding 90%. google.com

Another approach utilizes liquid ammonia in an autoclave, which also affords the desired product in good yield. inforang.com A patent describes a process where the reaction is carried out in the presence of a water-soluble C5-C1000 polyether, with reaction temperatures between 20 and 150°C. google.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Ammonia water | Acetonitrile | 120 | 7 | 93.79 | google.com |

| 3,6-Dichloropyridazine | Ammonia water | Dichloromethane | 30 | 26 | 81.42 | google.com |

| 3,6-Dichloropyridazine | Ammonia water | DMF | 180 | 7 | 93.70 | google.com |

| 3,6-Dichloropyridazine | Liquid Ammonia | Autoclave | - | 6 | - | inforang.com |

These optimized ammonolysis protocols provide efficient and scalable routes to 3-amino-6-chloropyridazine, a crucial building block for the synthesis of this compound and other valuable pyridazine derivatives.

Purity and Yield Optimization Strategies

Optimization strategies focus on manipulating the solvent, reaction temperature, and duration to maximize the conversion rate while minimizing the formation of impurities. google.com For instance, the reaction has been successfully carried out in a range of solvents, including dimethylformamide (DMF), methanol, acetonitrile, and methylene dichloride. google.com The reaction temperature is another crucial variable, with studies employing a broad range from 30°C to 180°C; similarly, reaction times can vary from 5 to 26 hours. google.com

Post-reaction purification is essential for achieving high purity. Common methods include recrystallization and silica (B1680970) gel column chromatography to isolate the desired product from unreacted starting materials and byproducts. google.comgoogle.com The selection of the optimal combination of these parameters is key to achieving high yield and purity. google.com

The following table, compiled from patent data, illustrates how varying reaction conditions can influence the yield and purity of 6-chloropyridazin-3-amine. google.com

| Solvent | Reactant Ratio (3,6-dichloropyridazine:Ammonia) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) |

| DMF | 1:3 | 100 | 9 | 90.63 | 98.76 |

| Methylene Dichloride | 1:3 | 100 | 9 | 82.60 | 99.07 |

| Acetonitrile | 1:3 | 120 | 7 | 93.79 | Not Specified |

| Methanol | 1:7.5 | 85 | 5 | 91.42 | Not Specified |

| Methylene Dichloride | 1:0.5 | 30 | 26 | 81.42 | 99.00 |

| DMF | 1:3 | 180 | 7 | 93.70 | Not Specified |

Chemical Transformations of 6-Chloropyridazin-3-amine

6-Chloropyridazin-3-amine is a versatile intermediate that serves as a starting material for the synthesis of a wide range of more complex pyridazine derivatives through various chemical transformations. researchgate.net One of the most significant applications of this intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net

In this type of transformation, 6-chloropyridazin-3-amine is reacted with various aryl or heteroaryl boronic acids in the presence of a palladium (Pd(0)) catalyst. researchgate.net This reaction facilitates the formation of a new carbon-carbon bond at the 6-position of the pyridazine ring, replacing the chlorine atom with an aryl group. This method is highly efficient for producing a library of 3-amino-6-arylpyridazines, which are valuable scaffolds in medicinal chemistry. researchgate.net The Suzuki-Miyaura reaction is noted for its good yields and tolerance of various functional groups, making it a powerful tool for structural diversification. researchgate.net

Beyond coupling reactions, 6-chloropyridazin-3-amine can undergo other transformations. For example, it can be reacted with salts of bromoacetic acid, leading to further functionalization of the pyridazine core. google.com These chemical transformations highlight the importance of 6-chloropyridazin-3-amine as a key building block in the synthesis of diverse, substituted pyridazines. google.comresearchgate.net

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies for 3 Benzyl 6 Chloropyridazine

Reactivity Profiles of the Pyridazine (B1198779) Ring System

The pyridazine ring, characterized by two adjacent nitrogen atoms, is inherently electron-deficient. This electronic nature significantly influences its reactivity, making the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. Consequently, the chlorine atom at the C6 position of 3-benzyl-6-chloropyridazine serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone for the functionalization of the pyridazine scaffold.

Nucleophilic Displacement Reactions at the Chloro Position

Nucleophilic aromatic substitution is a primary pathway for the derivatization of this compound. The electron-withdrawing effect of the ring nitrogens facilitates the addition of a nucleophile to the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org This addition-elimination mechanism is common for activated aryl halides. libretexts.org

The chloro group at the C6 position is readily displaced by various nitrogen-based nucleophiles, enabling the synthesis of a diverse range of aminated and amidated pyridazine derivatives. wur.nlinforang.com Amination reactions, involving primary or secondary amines, are typically performed under basic conditions to yield 6-amino-pyridazine compounds. For instance, the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) is a known method to produce 3-amino-6-chloropyridazine (B20888), demonstrating the viability of this substitution. inforang.com Similarly, this compound can be expected to react with a wide array of amines, such as morpholine (B109124) or piperidine, to afford the corresponding 6-substituted amino derivatives.

Amidation can also be achieved, though it often proceeds via related synthetic strategies. The reaction of chloropyridazines with potassium amide in liquid ammonia has been studied, revealing pathways for amination. wur.nl These reactions are crucial for introducing functional groups that can alter the molecule's biological and physical properties.

| Starting Material | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Liquid Ammonia | Autoclave, 6 hrs | 3-Amino-6-chloropyridazine | Not specified inforang.com |

| 4-Chloro-3,6-diphenylpyridazine | Potassium Amide | Liquid Ammonia | 4-Amino-3,6-diphenylpyridazine | Not specified wur.nl |

| 3-Amino-6-chloropyridazines | Aryl/Heteroaryl Halides (via Ni-catalysis) | Room Temperature, Electrochemical | 3-Amino-6-aryl/heteroarylpyridazines | Good nih.gov |

The regioselectivity and rate of nucleophilic substitution on the pyridazine ring are governed by both electronic and steric factors. nih.govwhiterose.ac.uk The electron-deficient nature of the pyridazine ring is the primary electronic driver for the SNAr reaction. The two nitrogen atoms withdraw electron density, making the ring carbons, particularly those adjacent to the nitrogens and bearing a leaving group, highly electrophilic.

In this compound, the benzyl (B1604629) group at the C3 position exerts a significant steric influence. This bulky group hinders the approach of nucleophiles to the C3 position, thereby directing substitution almost exclusively to the C6 position. While the benzyl group is weakly electron-donating by induction, which could slightly deactivate the ring compared to an unsubstituted one, the overwhelming electronic deficiency of the pyridazine core and the steric hindrance at C3 ensure that the C6 chloro position is the primary site of reaction. Studies on substituted pyridazines have confirmed that steric bulk at the 3- and 6-positions plays a crucial role in directing chemical reactivity. nih.govwhiterose.ac.uk

Cross-Coupling Methodologies for C-C Bond Formation

Beyond nucleophilic substitution with heteroatoms, the chloro-substituent on this compound is a versatile handle for forming new carbon-carbon bonds through various cross-coupling reactions. organic-chemistry.org These methods are fundamental for synthesizing complex biaryl and alkylated pyridazine structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halo-heterocycles. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used for this purpose due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. researchgate.netresearchgate.net In the context of this compound, a Suzuki reaction with an arylboronic acid would yield a 3-benzyl-6-arylpyridazine derivative. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. researchgate.netnih.gov

The Stille coupling offers another route for C-C bond formation, utilizing an organotin reagent. organic-chemistry.org While effective, the toxicity of the tin byproducts has led to a preference for other methods like the Suzuki coupling in many applications. organic-chemistry.orgyoutube.com Nevertheless, the Stille reaction remains a viable option for the arylation or alkylation of this compound, proceeding via a similar palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additive | General Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃, CsF | 6-Aryl/Alkyl-3-benzylpyridazine |

| Stille Coupling | Aryl/Alkyl Stannane | Pd(PPh₃)₄, Pd(OAc)₂ | LiCl, Cu(I) salts (optional) | 6-Aryl/Alkyl-3-benzylpyridazine |

An alternative to traditional palladium-catalyzed methods is electrochemical nickel-catalyzed cross-coupling. nih.govnih.gov This technique has proven effective for the arylation of related chloropyridazine derivatives, such as 3-chloro-6-methoxypyridazine (B157567) and 3-amino-6-chloropyridazines, with various aryl and heteroaryl halides. nih.govnih.gov The reaction is typically conducted at room temperature in an undivided electrochemical cell, using a nickel complex as the catalyst. mdpi.com This method avoids the need for stoichiometric metal reductants and can be a more sustainable approach to C-C bond formation. acs.org Given its success with structurally similar compounds, this electrochemical approach represents a promising strategy for the arylation of this compound. nih.gov

Functionalization at Unsubstituted Pyridazine Ring Positions

The pyridazine ring in this compound possesses two unsubstituted carbon atoms at the C4 and C5 positions. The reactivity of these sites is profoundly influenced by the electronic nature of the diazine core and the existing substituents.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems. However, the pyridazine nucleus is inherently electron-deficient, a characteristic attributed to the presence of two electronegative nitrogen atoms. This π-deficient nature deactivates the ring towards attack by electrophiles, making classical SEAr reactions exceptionally challenging.

The nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which reduce the electron density of the ring carbons and destabilize the cationic Wheland intermediate that would form upon electrophilic attack. stackexchange.com Compared to benzene (B151609), pyridine (B92270) is already significantly deactivated, and pyridazine is even more so. stackexchange.com Any potential electrophilic attack on this compound would require forcing conditions, such as high temperatures and strongly acidic media, and would likely result in very low yields. quora.comresearchgate.net Furthermore, the basic nitrogen atoms are prone to protonation or coordination with Lewis acids under typical SEAr conditions, which would further increase the deactivation of the ring. Consequently, direct electrophilic substitution on the C4 or C5 positions of this compound is generally not a viable synthetic strategy.

In contrast to the inertness towards electrophiles, the C-H bonds of the pyridazine ring can be functionalized through deprotonation using strong bases, a process known as directed metalation. This strategy offers a powerful and regioselective route to introduce a variety of substituents. The choice of base and the nature of the existing substituents are critical in determining the site of metalation.

For this compound, the two potential sites for deprotonation are C4 and C5. The regioselectivity is dictated by the directing ability of the benzyl and chloro substituents. Directed metalation groups (DMGs) typically function by coordinating with the organolithium base, lowering the kinetic barrier to deprotonation at an adjacent position. baranlab.org While the benzyl group (an alkyl group) is a very weak directing group, the chloro group can exert a more significant, albeit modest, directing effect.

Studies on analogous 3,6-disubstituted pyridazines have shown that hindered bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can effectively deprotonate the ring. researchgate.netdntb.gov.ua In the case of 3-chloro-6-methoxypyridazine, metalation occurs selectively at the C5 position, which is adjacent to the stronger directing methoxy (B1213986) group. researchgate.net Given that a chloro group is a more effective directing group than an alkyl (benzyl) group, it is predicted that the deprotonation of this compound will occur preferentially at the C5 position, guided by the C6-chloro substituent.

The resulting C5-lithiated or magnesiated intermediate can then be trapped with a wide range of electrophiles to yield 5-substituted derivatives.

Table 1: Predicted Regioselective Metalation and Subsequent Electrophilic Quench This table is based on established principles of directed metalation on substituted pyridazines.

| Reaction Step | Reagent/Conditions | Intermediate/Product | Predicted Position of Functionalization |

|---|---|---|---|

| 1. Metalation | LDA or LiTMP, THF, -78 °C | 3-Benzyl-6-chloro-5-lithiopyridazine | C5 |

Chemical Modifications of the Benzyl Moiety

The benzyl group offers additional opportunities for derivatization, both at the benzylic methylene (B1212753) bridge and on the pendant phenyl ring.

The methylene (-CH₂-) bridge connecting the pyridazine and phenyl rings is a reactive benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the ability of the adjacent phenyl ring to stabilize a radical, cationic, or anionic intermediate through resonance. Two primary transformations at this position are radical halogenation and oxidation.

Benzylic Bromination: This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a free radical chain mechanism, involving the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzyl radical. chemistrysteps.com This radical then reacts with Br₂ (present in low concentration) to form the product and another bromine radical. The electron-withdrawing nature of the 6-chloropyridazin-3-yl group may slightly destabilize the benzyl radical intermediate, potentially slowing the reaction compared to toluene, but the transformation remains a feasible method for introducing a halogen at the side chain. researchgate.net

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comnih.gov Since the benzylic carbon in this compound bears two protons, complete oxidation under harsh conditions (e.g., hot, basic KMnO₄) would lead to the formation of 6-chloro-pyridazine-3-carboxylic acid, cleaving the phenyl group. Milder oxidation conditions could potentially yield the corresponding ketone, 3-(benzoyl)-6-chloropyridazine.

Table 2: Potential Side-Chain Functionalization Reactions

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄, heat | 3-(Bromo(phenyl)methyl)-6-chloropyridazine |

The pendant phenyl ring can undergo electrophilic aromatic substitution, but its reactivity and the regioselectivity of the substitution are controlled by the substituent attached to it, in this case, the 6-chloropyridazin-3-ylmethyl group.

This substituent influences the phenyl ring primarily through an inductive effect. The pyridazine ring is a potent electron-withdrawing heterocycle due to its sp²-hybridized carbons and two electronegative nitrogen atoms. stackexchange.com This strong electron-withdrawing character is transmitted through the methylene spacer, making the entire -(CH₂)-(6-Cl-pyridazine) group act as an electron-withdrawing substituent via a negative inductive effect (-I effect).

Substituents that withdraw electron density from an aromatic ring are deactivating and direct incoming electrophiles to the meta positions. libretexts.org This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate from meta attack avoids this direct destabilization.

Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the phenyl ring of this compound are expected to be slower than for benzene and to yield predominantly the meta-substituted derivatives.

Table 3: Predicted Outcome of Electrophilic Substitution on the Pendant Phenyl Ring

| Reaction | Reagents | Predicted Major Product | Directing Effect |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-((3-Nitrophenyl)methyl)-6-chloropyridazine | meta-directing |

| Bromination | Br₂, FeBr₃ | 3-((3-Bromophenyl)methyl)-6-chloropyridazine | meta-directing |

Academic Research in Medicinal Chemistry and Biological Target Identification

Pyridazine (B1198779) Scaffolds in Contemporary Pharmaceutical Research Initiatives

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. blumberginstitute.org Its unique physicochemical properties, including hydrogen bonding capacity and dipole moment, make it an attractive core for designing novel therapeutic agents. blumberginstitute.org The inclusion of the pyridazine nucleus in a molecule can modulate properties such as solubility and the ability to cross biological barriers, making it a versatile tool for medicinal chemists.

Pyridazine and its derivatives exhibit a wide spectrum of pharmacological activities. nih.gov Numerous compounds incorporating this scaffold have been investigated and developed for various therapeutic applications. Marketed drugs containing the pyridazine moiety include agents for cardiovascular diseases, such as the cardiotonic pimobendan, and non-steroidal anti-inflammatory drugs (NSAIDs) like emorfozan. nih.govdrugbank.com Research has extensively documented the potential of pyridazine analogs as anticancer, antimicrobial, anticonvulsant, analgesic, and antihypertensive agents. nih.gov This broad utility has cemented the pyridazine framework as a cornerstone in the development of new pharmacologically active compounds. acs.org

In Vitro Pharmacological Characterization of 3-Benzyl-6-chloropyridazine Derivatives

Derivatives of the this compound scaffold have been synthesized and evaluated for their potential to modulate the activity of clinically relevant enzymes. The following sections detail the findings from in vitro studies targeting specific enzyme classes.

The inhibition of protein kinases is a crucial strategy in cancer therapy. The 3,6-disubstituted pyridazine scaffold has been identified as a promising framework for the development of kinase inhibitors. nih.govresearchgate.net Specifically, a series of 3,6-disubstituted pyridazines were synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Among the synthesized compounds, those featuring a benzyl-like moiety, such as 2-(trifluoromethyl)benzyl, demonstrated notable inhibitory activity against CDK2. nih.gov The in vitro enzymatic assay results for selected compounds from this study are presented below. nih.gov The findings indicate that pyridazine derivatives can achieve potent, nanomolar-level inhibition of CDK2. nih.govresearchgate.net The compound designated 11m emerged as a particularly potent inhibitor in the series, with an IC50 value of 20.1 nM. nih.gov

| Compound | Substituent at Position 3 | Substituent at Position 6 | CDK2 IC50 (nM) |

|---|---|---|---|

| 11e | N-(2-adamantyl)acetamide | Morpholine (B109124) | 151 |

| 11h | N-(tert-butyl)acetamide | Morpholine | 43.8 |

| 11l | N-(methyltetrahydropyran)acetamide | Morpholine | 55.6 |

| 11m | N-(methyltetrahydropyran)acetamide | N-methylpiperazine | 20.1 |

Dopamine (B1211576) beta-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862) and is a target for modulating the sympathetic nervous system. nih.govmedchemexpress.com Research into DBH inhibitors has explored various chemical scaffolds, including pyridazine derivatives. nih.gov A study focused on 6-alkylaminopyridazine-3-carboxylic acids identified a benzyl-substituted derivative as a potent inhibitor of the enzyme. nih.gov

Specifically, 6-benzylaminopyridazine-3-carboxylic acid was found to possess the most potent DBH inhibitory activity among the tested compounds. nih.gov The activity of this compound was reported to be on the same level as fusaric acid, a well-known DBH inhibitor. nih.govscbt.com This finding highlights the potential of the benzyl-pyridazine scaffold in the design of novel DBH inhibitors.

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. drugs.com The two main isoforms, COX-1 and COX-2, are inhibited by NSAIDs. drugs.com The pyridazine and pyridazinone cores have been incorporated into novel compounds designed as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastrointestinal side effects. nih.govnih.gov

Studies have explored 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal) hydrazone derivatives for their analgesic and anti-inflammatory activities, which are associated with COX inhibition. nih.gov The term "benzal" refers to a benzylidene moiety, which is structurally related to the benzyl (B1604629) group. Furthermore, other research has focused on developing novel pyridazine-based compounds as specific COX-2 inhibitors, demonstrating that this scaffold can be effectively utilized to target the enzyme. nih.gov While specific IC50 values for a direct this compound derivative are not detailed in these studies, the consistent finding of anti-inflammatory and COX-inhibitory properties among benzyl-related pyridazine and pyridazinone compounds underscores the scaffold's relevance in this area. nih.govnih.gov For instance, certain 4-thiazolidinone-bearing pyridazine derivatives have been identified as potent COX-2 inhibitors. nih.gov

Enzyme Inhibition Potentials

Falcipain-2 Enzyme Inhibition for Antimalarial Research

Falcipain-2, a cysteine protease found in Plasmodium falciparum, is a crucial enzyme for the parasite's survival, as it is involved in the degradation of host hemoglobin. This makes it a prime target for the development of new antimalarial drugs. While various heterocyclic compounds, such as pyrimidines and chalcones, have been investigated as inhibitors of falcipain-2, there is currently a lack of direct scientific literature specifically evaluating this compound or its close derivatives for this activity. researchgate.netnih.gov The exploration of pyridazine-containing compounds as potential falcipain-2 inhibitors remains an area for future scientific investigation.

Acetylcholinesterase (AChE) Inhibition with Analogous Structures

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into analogous structures of this compound has revealed significant potential for AChE inhibition. A notable example is the compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which has demonstrated potent anti-AChE activity. nih.gov In one study, this analogue exhibited an IC50 value of 0.12 μM against purified AChE from the electric eel, representing a 5000-fold increase in potency compared to the reference compound minaprine. nih.gov Structure-activity relationship (SAR) studies have indicated that the pyridazine ring, a lipophilic cationic head, and a specific carbon unit distance between the pyridazine ring and the cationic head are critical for high AChE inhibition. nih.gov

Antimicrobial Activity Evaluations (In Vitro Studies)

The antimicrobial properties of this compound and its analogues have been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic microorganisms.

Spectrum of Activity Against Gram-Positive Bacteria

While direct studies on this compound are limited, research on analogous structures provides insights into its potential antibacterial activity. For instance, a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which are positional isomers of the target compound, have shown interesting activity against Gram-positive bacteria. frontiersin.org Specifically, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be the most active against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 7.81 μM and 15.62 μM, respectively. frontiersin.org Furthermore, the most effective compound against methicillin-resistant Staphylococcus aureus (MRSA) was found to be a derivative with a 4-OCH3 substitution. frontiersin.org

Efficacy Against Gram-Negative Bacteria

The efficacy of benzyl-chloropyridazine analogues against Gram-negative bacteria has also been investigated, though the activity appears to be less pronounced compared to Gram-positive strains. In studies of N-benzyl-3-chloropyrazine-2-carboxamides, no significant activity was observed against the tested Gram-negative bacteria. frontiersin.org This suggests that the outer membrane of Gram-negative bacteria may present a barrier to the entry of these compounds.

Antifungal Properties

Research into pyridazinone derivatives, which are structurally related to this compound, has revealed promising antifungal properties. A study on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives demonstrated weak to good antifungal activities against several plant pathogenic fungi. sarpublication.comresearchgate.net The in vitro antifungal screening data of these derivatives are provided in the table below.

| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL |

| 3d | G. zeae | 45.1 |

| 3e | G. zeae | 43.8 |

| 6b | G. zeae | 40.4 |

| 3d | F. oxysporum | 38.2 |

| 3f | F. oxysporum | 44.2 |

| 7c | F. oxysporum | 43.1 |

| 3d | C. mandshurica | 43.5 |

| 3e | C. mandshurica | 40.6 |

| 3h | C. mandshurica | 47.8 |

| 7b | G. zeae | 57.9 |

| 7c | G. zeae | 60.5 |

| 3e | F. oxysporum | 53.2 |

| 3h | F. oxysporum | 50.9 |

Data sourced from a study on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives. sarpublication.comresearchgate.net

Additionally, a series of 5-benzyl-6-methylpyridazin-3(2H)-ones demonstrated excellent antifungal activity against various Candida species and Aspergillus flavus, with some derivatives showing superior or comparable activity to the standard drug Econazole. nih.gov

Anticancer Potential (In Vitro Cell Line Cytotoxicity and Mechanistic Investigations)

The potential of this compound and its derivatives as anticancer agents has been explored through in vitro cytotoxicity assays and mechanistic studies. A close analogue, N-benzyl-6-chloro-N-methylpyridazin-3-amine, has shown promising anticancer properties. nih.gov In vitro studies have indicated that this compound can reduce the viability of human cancer cell lines by 50% at a concentration of 10 µM after 48 hours of treatment. nih.gov Furthermore, it has been observed to induce apoptosis in a dose-dependent manner in HeLa cells. nih.gov

The anticancer activity of chloropyridazine hybrids has also been investigated, revealing that these compounds can act as apoptosis inducers and PARP-1 inhibitors. researchgate.net In a study of novel 4-chloropyridazinoxyphenyl hybrids, several compounds exhibited strong to moderate antitumor potential against the HNO97 cancer cell line, with IC50 values in the micromolar range. researchgate.net The regulation of apoptosis by these compounds is believed to involve the suppression of anti-apoptotic proteins like BCL-2 and the activation of pro-apoptotic proteins such as BAX, p53, Caspase 3, and Caspase 6. researchgate.net

The cytotoxic activities of various benzopyridazine derivatives have been evaluated against a panel of human cancer cell lines, as detailed in the table below.

| Compound | HCT-116 (IC50 µM) | HepG-2 (IC50 µM) | MCF-7 (IC50 µM) |

| 3a | 10.1 | 7.9 | 11.2 |

| 3b | 9.8 | 6.5 | 10.5 |

| 5a | 12.3 | 8.2 | 13.1 |

| 5b | 11.5 | 1.6 | 12.4 |

| 5c | 11.1 | 1.5 | 12.1 |

| 5d | 10.9 | 1.6 | 11.9 |

| 7a | 10.7 | 1.6 | 11.7 |

| 7b | 10.4 | 1.8 | 11.4 |

| Doxorubicin | 8.5 | 3.8 | 9.7 |

Data represents the IC50 values of various benzopyridazine derivatives against different human cancer cell lines. eurekaselect.com

Exploration of Molecular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Perturbation)

The molecular mechanisms of action for pyridazine derivatives, including analogs of this compound, are a significant area of investigation in medicinal chemistry. Research into novel chloropyridazine hybrids has revealed their potential as anticancer agents that act by inducing apoptosis and inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells and is mediated through two primary pathways: the intrinsic pathway, triggered by internal cellular stress, and the extrinsic pathway, initiated by external signals like tumor necrosis factor-α (TNF-α). nih.gov

The progression of apoptosis is regulated by a balance between anti-apoptotic proteins (e.g., BCL-2) and pro-apoptotic proteins (e.g., BAX, p53, Caspase 3). nih.gov Studies on certain chloropyridazine derivatives have shown that they can disrupt this balance to promote cancer cell death. nih.gov For instance, some analogs have been observed to cause double-strand DNA breaks, a well-established cellular stressor that can initiate the apoptotic cascade. nih.gov Furthermore, evidence suggests that certain thiazolidinedione-based derivatives can influence various signaling mechanisms that control cell cycle progression and the survival of cancer cells. nih.gov While the precise pathways for the parent compound this compound are still being elucidated, preliminary studies on its analogs suggest an involvement in the inhibition of specific enzymes and the disruption of cellular processes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the field of medicinal chemistry for optimizing the therapeutic potential of lead compounds. For the this compound scaffold, research has focused on the synthesis and evaluation of various analogs to identify key structural features that govern biological activity and to enhance desired properties such as potency and selectivity.

Systematic Modification of Substituents and their Impact on Biological Activity

The systematic modification of the this compound scaffold has been a key strategy for exploring and improving its biological activity. nih.gov A prominent approach involves a molecular hybridization strategy, where the core pyridazine structure is combined with other pharmacologically active moieties. nih.gov

One area of research has focused on creating hybrids by conjugating a 4-chloropyridazinoxyphenyl scaffold with various chalcones and thiazolidine-2,4-dione. nih.gov Chalcones are recognized as privileged structures in the development of chemotherapeutics that can act as PARP-1 inhibitors and apoptosis inducers. nih.gov The modifications typically involve altering the substituents on the phenyl rings of the chalcone (B49325) moiety to investigate their effect on anticancer activity. For example, different benzyl halide derivatives can be used to synthesize a range of (1-(4-(Benzyloxy)phenyl)ethanone) derivatives, which are then used to create the final hybrid compounds. nih.gov The resulting analogs are subsequently screened against various cancer cell lines to determine how these structural changes impact their growth inhibition capabilities. nih.gov

The table below outlines the general approach to these systematic modifications.

| Core Scaffold | Linker/Second Pharmacophore | Site of Systematic Modification | Example Substituent | Intended Biological Target/Effect |

| 4-((6-Chloropyridazin-3-yl)oxy)phenyl | Chalcone | Terminal Phenyl Ring of Chalcone | Acetamide | PARP-1 Inhibition, Apoptosis Induction nih.gov |

| 4-((6-Chloropyridazin-3-yl)oxy)phenyl | Thiazolidine-2,4-dione | N/A (scaffold combination) | N/A | Disruption of cell signaling, cell cycle progression nih.gov |

Rational Design Principles for Enhanced Bioactivity

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov For analogs of this compound, a key rational design principle employed is molecular hybridization . nih.gov This strategy involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov The goal of this approach is multifaceted: to enhance the anticancer activity, potentially overcome drug resistance mechanisms, and/or reduce adverse side effects. nih.gov

A successful application of this principle involved the fusion of a 4-chloropyridazinoxyphenyl scaffold, identified as a potential PARP-1 inhibitor, with substituted chalcones, which are known apoptosis inducers. nih.gov This design is rational because it targets multiple aspects of cancer cell biology simultaneously—DNA repair (via PARP-1 inhibition) and programmed cell death (via apoptosis induction). By creating a single molecule with dual functionality, researchers aim to achieve a synergistic or additive therapeutic effect that would not be possible with either pharmacophore alone. nih.govmdpi.com This approach represents a shift from traditional screening to a more targeted and knowledge-based method for developing new potential therapeutic agents. nih.gov

Computational and Theoretical Chemical Investigations of 3 Benzyl 6 Chloropyridazine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide fundamental information about molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a versatile and accurate tool in computational chemistry for studying molecules like pyridazine (B1198779) derivatives. researchgate.netmdpi.com DFT methods are used to predict a wide range of properties, from reaction mechanisms to electronic characteristics, offering a balance between accuracy and computational cost. mdpi.comnih.gov

DFT calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the step-by-step mechanism of a reaction. This approach allows for the prediction of the most energetically favorable reaction pathway.

Furthermore, DFT is highly effective in predicting the regioselectivity of chemical reactions, which is crucial in synthetic chemistry. researchgate.net For substituted pyridazine rings, reactions such as nucleophilic substitution can occur at different positions. DFT calculations can determine the activation energies for reactions at each possible site. The pathway with the lower activation energy is favored, thus predicting the major product of the reaction. researchgate.net For instance, in the context of similar heterocyclic compounds, DFT has been used to show that a difference in energy of even a small amount (e.g., 1.63 Kcal/mol) can determine the regioselective outcome of a reaction. researchgate.net

The reactivity of a molecule is fundamentally governed by its electronic and steric properties. DFT calculations provide detailed information about how electrons are distributed within the 3-Benzyl-6-chloropyridazine molecule. The analysis of molecular electrostatic potential (MEP) maps, for example, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to attack. mdpi.com

In this compound, the nitrogen atoms of the pyridazine ring are typically electron-rich sites, while the carbon atom attached to the chlorine is electrophilic. The benzyl (B1604629) group, being a bulky substituent, introduces steric hindrance that can influence how other molecules approach the pyridazine ring, thereby affecting reactivity and selectivity. DFT can quantify these steric effects and combine them with electronic factors to build a comprehensive model of the molecule's chemical behavior.

DFT is used to calculate a variety of molecular and electronic properties that characterize a compound. dergipark.org.tr These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. jlu.edu.cnnih.gov Key properties that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity, chemical hardness, and softness. researchgate.net

Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov

Table 1: Representative Electronic Properties Calculable by DFT

| Property | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely localized on the pyridazine ring and benzyl group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; important for reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the molecule's surface | Identifies sites for electrophilic and nucleophilic attack. nih.gov |

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, computational methods can simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins. These approaches are fundamental in drug discovery and materials science. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. chemrevlett.comwjarr.com This method is extensively used in drug design to screen potential drug candidates by predicting how they might interact with a specific biological target. wjarr.com

For this compound, molecular docking can be used to investigate its potential as an inhibitor of a particular enzyme or a ligand for a specific receptor. The process involves:

Obtaining the three-dimensional structures of both this compound (the ligand) and the target protein.

Using a docking program to place the ligand into the active site of the protein in various conformations and orientations.

Scoring these different poses based on factors like binding energy, which estimates the affinity of the ligand for the protein. A more negative binding score typically indicates a more favorable interaction. wjarr.com

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. mdpi.com This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs. oncotarget.com

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | e.g., Epidermal Growth Factor Receptor (EGFR) |

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the protein. | -8.4 |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | e.g., Tyr204, Phe265 |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with Tyr204; π-π stacking with Phe265 |

Virtual Screening Methodologies for Biological Target Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This methodology can be broadly categorized into ligand-based and structure-based approaches. In the context of this compound, where the specific biological targets may not be fully elucidated, both strategies could be employed to predict potential protein interactions and guide further experimental validation.

Structure-based virtual screening (SBVS) would involve docking this compound into the binding sites of a panel of known biological targets. This approach requires the three-dimensional structures of the target proteins, which can be obtained from crystallographic databases like the Protein Data Bank (PDB). For instance, studies on other pyridazine derivatives have successfully utilized this method. In one such study, various pyridazine derivatives were screened via molecular docking to predict their binding affinity towards specific receptors, such as the voltage-gated sodium channel and the N-methyl-D-aspartate (NMDA) receptor, suggesting potential anticonvulsant activity. jocpr.com Similarly, docking studies on pyridazin-3-one derivatives have been used to investigate their potential as antimicrobial and antioxidant agents by evaluating their binding interactions with relevant enzymes. ijpbs.netresearchgate.net

Ligand-based virtual screening (LBVS), on the other hand, does not require the 3D structure of the target. Instead, it relies on the knowledge of other molecules that bind to the target of interest. If a set of molecules with known activity towards a particular target is available, a model can be built to screen for other compounds with similar properties. For a compound like this compound, this could involve comparing its structural and electronic features to known inhibitors of various enzyme families or receptor superfamilies.

The outcomes of virtual screening are typically ranked based on scoring functions that estimate the binding affinity between the small molecule and the target. The top-ranked compounds are then considered "hits" for further experimental testing.

Table 1: Potential Biological Targets for Pyridazine Scaffolds Identified Through Computational Approaches

| Target Class | Specific Example(s) | Computational Method Used | Potential Therapeutic Area |

| Ion Channels | Voltage-gated sodium channels | Molecular Docking | Anticonvulsant |

| Receptors | NMDA Receptor | Molecular Docking | Anticonvulsant |

| Receptors | Cannabinoid Receptor Type 2 (CB2R) | Molecular Docking | Various |

| Enzymes | Xanthine Oxidoreductase | Molecular Docking | Antioxidant |

| Enzymes | Cyclooxygenase (COX) / Lipoxygenase (LOX) | Molecular Docking | Anti-inflammatory |

This table is illustrative and based on studies of various pyridazine derivatives, suggesting potential avenues of investigation for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model for a series of compounds related to this compound would involve several key steps:

Data Set Collection: A dataset of structurally similar pyridazine derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

A study on novel 3,6-disubstituted pyridazines successfully developed a statistically significant 2D-QSAR model to describe their vasorelaxant activity. nih.gov The model, which showed a high correlation coefficient (R² = 0.811782), was able to predict the activity of the compounds based on their structural features. nih.gov Another QSAR study on pyridazinone derivatives identified key molecular descriptors like total energy (AE) and the logarithm of the partition coefficient (log P) as being crucial for their fungicidal activities. asianpubs.org These examples demonstrate the feasibility and utility of applying QSAR modeling to pyridazine-containing compounds to guide the design of new analogs with improved potency.

For this compound, a QSAR study could be designed by synthesizing a series of analogs with variations in the benzyl and chloro substituents and evaluating their biological activity against a chosen target. The resulting QSAR model could then provide valuable insights into the structure-activity relationships, indicating which structural modifications are likely to enhance the desired biological effect.

Table 2: Key Parameters in a Hypothetical QSAR Study of this compound Analogs

| Parameter | Description | Example Descriptors |

| Dependent Variable | The experimentally measured biological activity. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables | Calculated molecular descriptors representing physicochemical properties. | Molar Refractivity (Steric), Dipole Moment (Electronic), LogP (Hydrophobicity) |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Metrics | Statistical measures to assess the model's predictive ability. | R² (Coefficient of determination), Q² (Cross-validated R²) |

Utility As Synthetic Intermediates and Chemical Probes in Broader Chemical Disciplines

Strategic Role in the Construction of Diverse Heterocyclic Systems

The 3-benzyl-6-chloropyridazine moiety is a valuable building block for the synthesis of more elaborate heterocyclic systems. The electron-deficient nature of the pyridazine (B1198779) ring facilitates the displacement of the chlorine atom at the 6-position, making it a prime site for functionalization through various synthetic methodologies. This reactivity is central to its role as a synthetic intermediate.

Two primary classes of reactions underscore its utility: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridazine ring is susceptible to attack by a wide range of nucleophiles. beilstein-journals.orgyoutube.com This reaction pathway allows for the straightforward introduction of oxygen, nitrogen, and sulfur-based functional groups. For instance, reaction with alkoxides, amines, or thiols can yield 6-alkoxy, 6-amino, or 6-thioether substituted pyridazine derivatives, respectively. This method is fundamental for building diversity from the chloropyridazine core. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a particularly powerful tool for forming new carbon-carbon bonds at the C6-position. nih.gov By reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, a diverse array of 6-aryl- and 6-heteroarylpyridazine derivatives can be synthesized. nih.govresearchgate.net This reaction is noted for its high functional group tolerance and has been instrumental in creating π-conjugated systems with specific electronic and photophysical properties. nih.gov The benzyl (B1604629) group at the C3-position can influence the solubility and conformational properties of the resulting biaryl compounds. nih.govorganic-chemistry.org

The following table summarizes the key synthetic transformations involving the 6-chloro position of the pyridazine ring:

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 6-Amino/Alkoxy/Thio-pyridazines | Direct introduction of heteroatom functionalities. |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-pyridazines | Formation of C-C bonds, synthesis of biaryl systems. nih.gov |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst, Base | 6-Alkynyl-pyridazines | Introduction of alkyne moieties for further functionalization. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 6-Amino-pyridazines | Alternative to classical SNAr for C-N bond formation. |

These synthetic routes enable chemists to use this compound as a key intermediate to access complex scaffolds found in medicinally relevant molecules and functional materials. beilstein-journals.org

Development of Chemical Probes for Biological Systems

The pyridazine scaffold is an attractive core for the development of chemical probes, particularly fluorescent probes for biological imaging. bjmu.edu.cn The design of such probes often relies on creating a donor-π-acceptor (D-π-A) structure to achieve desirable photophysical properties, such as large Stokes shifts and sensitivity to the local environment. nih.gov

The this compound framework can be strategically modified to function as a chemical probe. The electron-withdrawing nature of the pyridazine ring itself can act as the acceptor component. The synthetic handles available, primarily at the C6-position, allow for the attachment of electron-donating groups (e.g., dialkylamines) and specific targeting moieties. This modular synthesis enables the fine-tuning of the probe's properties. nih.gov

Key Design Principles for Pyridazine-Based Probes:

Fluorophore Core: The pyridazine ring, when conjugated with electron-donating and accepting groups, forms the core fluorophore.

Targeting Moiety: A specific functional group can be introduced to direct the probe to a particular biological target, such as amyloid-beta (Aβ) plaques in Alzheimer's disease or specific organelles within a cell. nih.govnih.gov

Environmental Sensitivity: Probes can be designed to exhibit changes in their fluorescence (e.g., intensity or wavelength) in response to changes in the local environment, such as polarity or viscosity. rsc.orgrsc.org

For example, research has shown that pyridazine derivatives can be developed into fluorescent probes that show a significant increase in emission intensity upon binding to Aβ aggregates, making them useful for the diagnosis of Alzheimer's disease. nih.govnih.gov Similarly, related imidazopyridazine structures have been used to create polarity-sensitive probes for imaging differences between cancerous and healthy tissues. rsc.orgrsc.org

The table below outlines the characteristics of representative pyridazine-based fluorescent probes, illustrating the potential applications for scaffolds derived from this compound.

| Probe Type | Structural Features | Target/Application | Key Finding | Reference |

| Aβ Plaque Probe | Pyridazine core with donor (dimethylamino) and acceptor (cyano) groups. | Alzheimer's Disease Diagnosis | High binding affinity to Aβ aggregates with a ~34-fold increase in fluorescence. | nih.govnih.gov |

| Polarity-Sensitive Probe | Imidazopyridazine core. | Differentiating Cancer Tissues | Fluorescence intensity changes in response to environmental polarity, enabling imaging of lung cancer tissues. | rsc.orgrsc.org |

| Subcellular Imaging | Nitrogen-fused pyridazinone scaffold with targeting groups (triphenylphosphine or morpholine). | Mitochondria or Lysosome Imaging | Excellent properties for live cell and brain tissue imaging. | bjmu.edu.cn |

Investigation as Ligands in Catalysis or Material Science

The pyridazine heterocycle, with its two adjacent nitrogen atoms, is an effective chelating ligand in coordination chemistry. researchgate.net These nitrogen atoms can act as strong σ-donors, forming stable complexes with a variety of transition metals. researchgate.net This coordinating ability allows pyridazine derivatives, including this compound, to be investigated as ligands for catalysis and as building blocks for advanced materials. acs.org

In catalysis, pyridazine-based ligands can modulate the electronic and steric properties of a metal center, thereby influencing the activity and selectivity of a catalytic reaction. nih.gov For instance, transition metal complexes featuring pyridazine ligands have been explored for their catalytic activity in oxidation and hydrogenation reactions. researchgate.netacs.org

In materials science, pyridazine ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). The geometry of the pyridazine ring and its ability to bridge multiple metal centers can lead to the formation of diverse and intricate structures, from one-dimensional chains to three-dimensional networks. tandfonline.comacs.org These materials are of interest for their potential applications in gas storage, separation, and photocatalysis. tandfonline.com The benzyl group in this compound could influence the solid-state packing and intermolecular interactions within such materials.

The following table provides examples of metal complexes formed with pyridazine-derivative ligands and their areas of application.

| Metal Center | Ligand Type | Complex Structure/Properties | Application Area |